molecular formula C10H25O6PSi B14647040 Diethyl [3-(trimethoxysilyl)propyl]phosphonate CAS No. 51826-92-7

Diethyl [3-(trimethoxysilyl)propyl]phosphonate

Cat. No.: B14647040
CAS No.: 51826-92-7
M. Wt: 300.36 g/mol
InChI Key: ZSJAXZNRNXJIKA-UHFFFAOYSA-N
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Description

Diethyl [3-(trimethoxysilyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C8H21O6PSi. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [3-(trimethoxysilyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with 3-chloropropyltrimethoxysilane. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(trimethoxysilyl)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [3-(trimethoxysilyl)propyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [3-(trimethoxysilyl)propyl]phosphonate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of siloxane bonds, providing enhanced adhesion and stability .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-(trimethoxysilyl)propylamine
  • Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride
  • N-[3-(Trimethoxysilyl)propyl]ethylenediamine
  • (3-Aminopropyl)trimethoxysilane
  • (3-Aminopropyl)triethoxysilane

Uniqueness

Diethyl [3-(trimethoxysilyl)propyl]phosphonate is unique due to its dual functionality, combining the properties of both phosphonates and silanes. This allows it to form strong bonds with a wide range of materials, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

CAS No.

51826-92-7

Molecular Formula

C10H25O6PSi

Molecular Weight

300.36 g/mol

IUPAC Name

3-diethoxyphosphorylpropyl(trimethoxy)silane

InChI

InChI=1S/C10H25O6PSi/c1-6-15-17(11,16-7-2)9-8-10-18(12-3,13-4)14-5/h6-10H2,1-5H3

InChI Key

ZSJAXZNRNXJIKA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC[Si](OC)(OC)OC)OCC

Origin of Product

United States

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